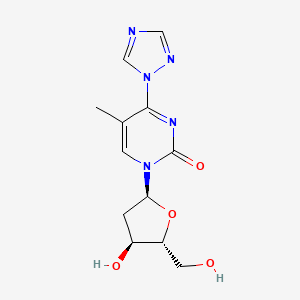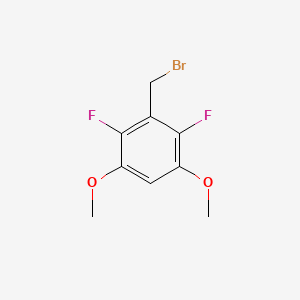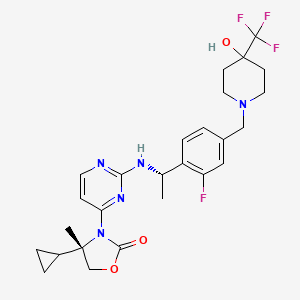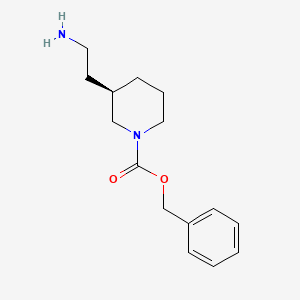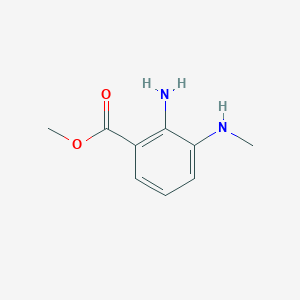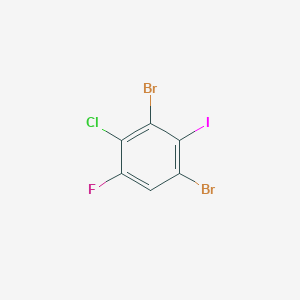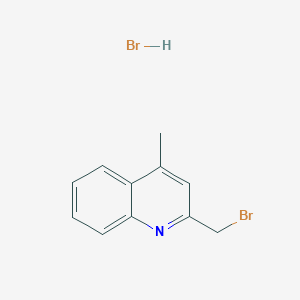
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative Indoles are important subunits in many natural products and pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole typically involves the functionalization of the indole ring. One common method is the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF₃Cl at low temperatures can yield fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles in methanolic or aqueous acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of reagents and conditions would be optimized for cost, yield, and safety. For example, the use of Selectfluor, which is a stable and easy-to-handle reagent, could be preferred for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl or isatin derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indoxyl or isatin derivatives, while reduction of a nitro group can yield an aminoindole.
Applications De Recherche Scientifique
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated indoles are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: Some fluorinated indole derivatives have shown promise as antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-(trifluoromethoxy)phenylacetylene: Another fluorinated compound with similar structural features.
4-(Trifluoromethoxy)phenylboronic acid: Used in similar synthetic applications.
Uniqueness
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other fluorinated indoles.
Propriétés
Formule moléculaire |
C15H9F4NO |
|---|---|
Poids moléculaire |
295.23 g/mol |
Nom IUPAC |
4-fluoro-6-[4-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-13-7-10(8-14-12(13)5-6-20-14)9-1-3-11(4-2-9)21-15(17,18)19/h1-8,20H |
Clé InChI |
XAIFNDOFWMJTEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=CN3)C(=C2)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,2(1)R)-8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-17-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13-propanoic acid](/img/structure/B13090894.png)
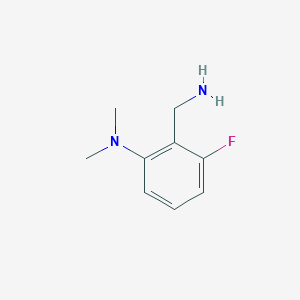
![tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B13090919.png)
![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
